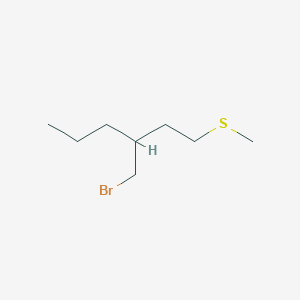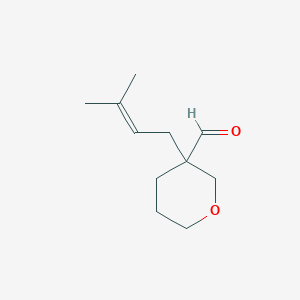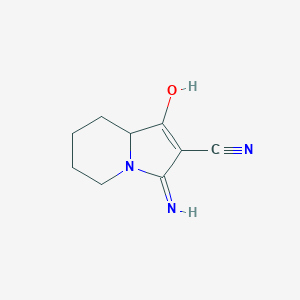
(2R)-1-Methyl-2-(propan-2-YL)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-Methyl-2-(propan-2-yl)piperazine: is a chiral piperazine derivative Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi Reaction: A multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine core.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial Production Methods: Industrial production methods for (2R)-1-Methyl-2-(propan-2-yl)piperazine typically involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The Ugi reaction, due to its versatility and efficiency, is particularly favored in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, such as halides or amines, under mild to moderate conditions.
Major Products:
Oxidation: Formation of N-oxides or carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: : (2R)-1-Methyl-2-(propan-2-yl)piperazine is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: : It serves as a precursor in the synthesis of various drugs, particularly those targeting the central nervous system .
Industry: : The compound is used in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of (2R)-1-Methyl-2-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, in medicinal applications, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neural activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Comparison
- (2R)-1-Methyl-2-(propan-2-yl)piperazine is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets .
- Pyrrolopyrazine derivatives have a different core structure but share some similar biological activities, such as antimicrobial and anticancer properties .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
(2R)-1-methyl-2-propan-2-ylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-7(2)8-6-9-4-5-10(8)3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |
Clé InChI |
ZLIRFYITEGBFOY-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)[C@@H]1CNCCN1C |
SMILES canonique |
CC(C)C1CNCCN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)
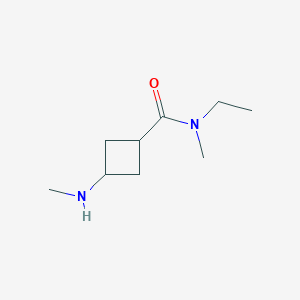

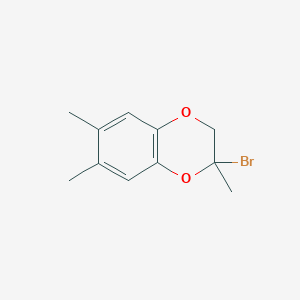
![Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)
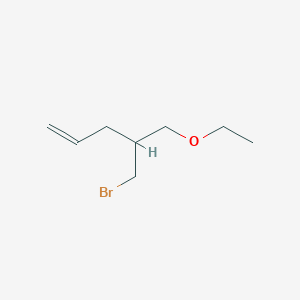

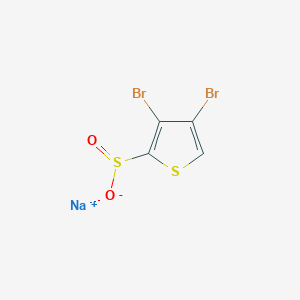
![2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
